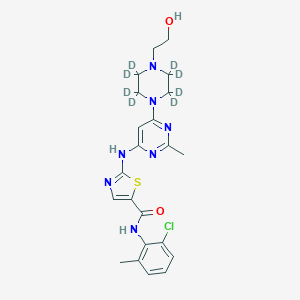

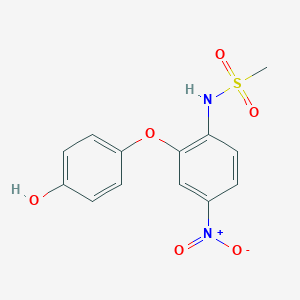

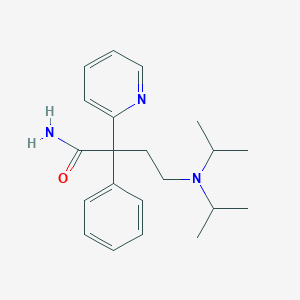

![molecular formula C13H8Cl2N4O4 B023271 7-Chloromethyloxy-carbonyloxy-6-(5-chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one CAS No. 508169-18-4](/img/structure/B23271.png)

7-Chloromethyloxy-carbonyloxy-6-(5-chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one

Vue d'ensemble

Description

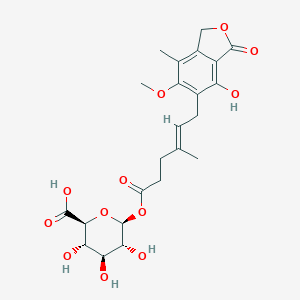

“7-Chloromethyloxy-carbonyloxy-6-(5-chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one” is a research chemical with the molecular formula C13H8Cl2N4O4 and a molecular weight of 355.13 . It is related to “6-(5-Chloropyridin-2-yl)-7-hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one” and "Zopiclone" .

Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a pyrrolo[3,4-b]pyrazin-5-one core with various substituents . Unfortunately, a detailed structural analysis is not available in the search results.Physical And Chemical Properties Analysis

This compound has a molecular weight of 355.13 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not available in the search results .Applications De Recherche Scientifique

Application in the Pharmaceutical Industry

Summary of the Application

This compound is an intermediate in the synthesis of Eszopiclone , a nonbenzodiazepine hypnotic agent . Eszopiclone is used in the treatment of insomnia, a sleep disorder that can cause problems with falling asleep, staying asleep, or both .

Methods of Application or Experimental Procedures

The compound is synthesized and then used in the production of Eszopiclone. The specific methods of synthesis and application would depend on the protocols established by the pharmaceutical company. Unfortunately, the specific technical details or parameters are proprietary information and not publicly available.

Results or Outcomes Obtained

Eszopiclone has been shown to be effective in treating insomnia. It helps to shorten sleep latency, decrease waking frequency, and improve the duration and quality of sleep . The sedative efficacy of eszopiclone is at least as good as that of long-, intermediate- and short-acting benzodiazepines .

Application in Analytical Chemistry

Summary of the Application

The compound is used as a reference standard in analytical chemistry . Reference standards are substances with a known amount of a specific entity which are used to measure the amount of that entity in a sample. In this case, the compound is used as a reference standard for the analysis of Zopiclone , a nonbenzodiazepine hypnotic agent .

Methods of Application or Experimental Procedures

The compound is used in various analytical techniques such as mass spectrometry and chromatography to identify and quantify Zopiclone in samples . The specific methods of application would depend on the protocols established by the analytical laboratory.

Results or Outcomes Obtained

The use of this compound as a reference standard allows for accurate and precise quantification of Zopiclone in samples. This is crucial in pharmaceutical quality control and in the detection of Zopiclone in biological samples for forensic or clinical purposes .

Application in Enzyme Catalysis Research

Summary of the Application

This compound has been used in research studying the hydrolytic resolution of chloromethyl carbonate . Hydrolytic resolution is a process where an enzyme is used to selectively break down one enantiomer in a mixture of enantiomers, leaving the other enantiomer untouched. This is particularly useful in the production of enantiomerically pure compounds, which are often required in the pharmaceutical industry .

Methods of Application or Experimental Procedures

In the study, the compound was subjected to hydrolytic resolution using an enzyme from the yeast Candida antarctica B . The specific methods of application would depend on the protocols established by the research laboratory.

Results or Outcomes Obtained

The study found that the enzyme was able to selectively hydrolyze one enantiomer of the compound, leaving the other enantiomer untouched . This demonstrates the potential of using enzymes for the production of enantiomerically pure compounds .

Application in Quality Control

Summary of the Application

The compound is used as a reference standard in quality control for the pharmaceutical industry . It is specifically used for the quality control of Zopiclone , a nonbenzodiazepine hypnotic agent .

Methods of Application or Experimental Procedures

The compound is used in various analytical techniques such as mass spectrometry and chromatography to identify and quantify Zopiclone in pharmaceutical products . The specific methods of application would depend on the protocols established by the pharmaceutical company.

Results or Outcomes Obtained

The use of this compound as a reference standard allows for accurate and precise quantification of Zopiclone in pharmaceutical products. This is crucial in ensuring the quality and safety of the pharmaceutical products .

Application in Drug Synthesis

Summary of the Application

This compound is a useful intermediate for the synthesis of the hypnotic agent (S)-(+)-Zopiclone .

Methods of Application or Experimental Procedures

The compound is synthesized and then used in the production of (S)-(+)-Zopiclone. The specific methods of synthesis and application would depend on the protocols established by the pharmaceutical company .

Results or Outcomes Obtained

The use of this compound as an intermediate allows for the production of (S)-(+)-Zopiclone, a hypnotic agent used in the treatment of insomnia .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

chloromethyl [6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N4O4/c14-6-22-13(21)23-12-10-9(16-3-4-17-10)11(20)19(12)8-2-1-7(15)5-18-8/h1-5,12H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTLOOQRIMYDJAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)N2C(C3=NC=CN=C3C2=O)OC(=O)OCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20458908 | |

| Record name | Chloromethyl 6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloromethyloxy-carbonyloxy-6-(5-chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one | |

CAS RN |

508169-18-4 | |

| Record name | Chloromethyl 6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.